5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone
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Overview
Description
5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7 and 3', a methoxy group at position 4' and prenyl groups at positions 8 and 2'. Isolated from Dendrolobium lanceolatum, it exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a trihydroxyflavanone, a monomethoxyflavanone and a member of 4'-methoxyflavanones. It derives from a (2S)-flavanone.
Scientific Research Applications
Antibacterial and Antifungal Properties
Research has shown that flavanones, similar in structure to 5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone, possess antibacterial and antifungal properties. A study on Eysenhardtia texana revealed the isolation of novel antibacterial and antifungal flavanones, highlighting the potential of such compounds in combating microbial infections (Wächter et al., 1999). Similarly, research on Erythrina livingstoniana identified new flavanones with antibacterial efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as antioxidant properties (Bedane et al., 2015).
Antimicrobial and Antimalarial Activities
Compounds structurally related to the specified flavanone have demonstrated antimicrobial and antimalarial activities. For instance, flavanones isolated from Tripterygium wilfordii showed significant antimicrobial activities against various pathogens and exhibited antimalarial properties (Chen et al., 2017). This suggests potential applications of such flavanones in developing treatments for infectious diseases.
Chemical Synthesis and Conversion
Flavanones, including those structurally similar to the compound , have been subjects of chemical synthesis studies. Research focusing on the direct conversion of flavanones to other compounds, such as quinolones, reveals the versatility and potential applications of these flavanones in synthetic chemistry and pharmaceuticals (Sato et al., 1999).
Potential in Cancer Chemoprevention
Flavanones related to 5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone have been studied for their potential in cancer chemoprevention. A study on Tephrosia toxicaria indicated the isolation of flavanones that induced quinone reductase, a marker for cancer chemopreventive potential (Jang et al., 2003).
Inhibitory Activity Against Cyclooxygenase-2
Research has also explored the potential of flavanones in inhibiting cyclooxygenase-2, an enzyme associated with inflammation and pain. A study on Macaranga conifera identified prenylated flavonoids that inhibited cyclooxygenase-2, suggesting their potential use in developing anti-inflammatory drugs (Jang et al., 2002).
properties
Product Name |
5,7,3'-trihydroxy-4'-methoxy-8,2'-di(3-methyl-2-butenyl)-(2S)-flavanone |
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Molecular Formula |
C26H30O6 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-[3-hydroxy-4-methoxy-2-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-8-17-16(10-11-22(31-5)25(17)30)23-13-21(29)24-20(28)12-19(27)18(26(24)32-23)9-7-15(3)4/h6-7,10-12,23,27-28,30H,8-9,13H2,1-5H3/t23-/m0/s1 |
InChI Key |
LGSFAJAWSUQNON-QHCPKHFHSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)OC)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1O)OC)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)OC)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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